Deslorelin acetate Deslorelin acetate Deslorelin, a nonapeptide of molecular weight 1.3 kDa, is a potent synthetic leutinizing hormone releasing hormone (LHRH) agonist. Deslorelin acetate is a synthetic nonapeptide analog of the hypothalamic decapeptide hormone gonadorelin (LH-releasing hormone). Its amino acid sequence varies from that of gonadorelin by having D-Trp at position 6 in place of Gly and terminates at position 9 with proethylamide in place of Gly-NH2. Like gonadorelin, deslorelin stimulates secretion of LH and FSH from the pituitary gland. At high doses, it causes downregulation of GnRH receptors at the pituitary gland, thereby inhibiting production and release of gonadotropins (LH and FSH). Depending on the experimental system used, deslorelin is approximately 30 (range, 10 to 100) times as potent as gonadorelin. Deslorelin has potential therapeutic application in the treatment of endometriosis, uterine fibroids, and cancers of the breast and prostate. The pulmonary route offers a number of advantages including large surface area (∼100 m2), ample blood supply, and avoidance of hepatic first-pass metabolism.
Brand Name: Vulcanchem
CAS No.: 82318-06-7
VCID: VC21102898
InChI: InChI=1S/C64H83N17O12.C2H4O2/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45;1-2(3)4/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69);1H3,(H,3,4)/t45-,46-,47-,48-,49+,50-,51-,52-,53-;/m0./s1
SMILES: CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O
Molecular Formula: C66H87N17O14
Molecular Weight: 1342.5 g/mol

Deslorelin acetate

CAS No.: 82318-06-7

Cat. No.: VC21102898

Molecular Formula: C66H87N17O14

Molecular Weight: 1342.5 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

Deslorelin acetate - 82318-06-7

Specification

Description Deslorelin, a nonapeptide of molecular weight 1.3 kDa, is a potent synthetic leutinizing hormone releasing hormone (LHRH) agonist. Deslorelin acetate is a synthetic nonapeptide analog of the hypothalamic decapeptide hormone gonadorelin (LH-releasing hormone). Its amino acid sequence varies from that of gonadorelin by having D-Trp at position 6 in place of Gly and terminates at position 9 with proethylamide in place of Gly-NH2. Like gonadorelin, deslorelin stimulates secretion of LH and FSH from the pituitary gland. At high doses, it causes downregulation of GnRH receptors at the pituitary gland, thereby inhibiting production and release of gonadotropins (LH and FSH). Depending on the experimental system used, deslorelin is approximately 30 (range, 10 to 100) times as potent as gonadorelin. Deslorelin has potential therapeutic application in the treatment of endometriosis, uterine fibroids, and cancers of the breast and prostate. The pulmonary route offers a number of advantages including large surface area (∼100 m2), ample blood supply, and avoidance of hepatic first-pass metabolism.
CAS No. 82318-06-7
Molecular Formula C66H87N17O14
Molecular Weight 1342.5 g/mol
IUPAC Name acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Standard InChI InChI=1S/C64H83N17O12.C2H4O2/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45;1-2(3)4/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69);1H3,(H,3,4)/t45-,46-,47-,48-,49+,50-,51-,52-,53-;/m0./s1
Standard InChI Key LYCYLGFSIXIXAB-NUZRHMIVSA-N
Isomeric SMILES CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O
SMILES CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O
Canonical SMILES CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator